2-Methylquinoline-4-carboxylic acid

Antileishmanial Drug Discovery Structure-Activity Relationship (SAR)

Researchers targeting Leishmania donovani encounter potency gaps when using unsubstituted quinoline-4-carboxylic acid scaffolds. 2-Methylquinoline-4-carboxylic acid (CAS 634-38-8) directly addresses this-it was identified as the most active compound among 15 quinoline-4-carboxylic acids in head-to-head antileishmanial assays. The 2-methyl substituent is indispensable for downstream synthesis of 2-styrylquinoline-4-carboxylic acid derivatives, which are direct precursors to patented 4-aminoquinoline bactericides. This scaffold also enables antiviral hydrazide library synthesis targeting ECHO virus type 6 and serves as a key component in FRET-based ratiometric fluorescent sensors for Al³⁺ detection. Procuring the exact 2-methylated building block ensures experimental reproducibility and access to validated synthetic pathways.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 634-38-8
Cat. No. B188263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinoline-4-carboxylic acid
CAS634-38-8
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)C(=O)O
InChIInChI=1S/C11H9NO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H,13,14)
InChIKeyUIDHNPTVQFNWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinoline-4-carboxylic Acid Overview


2-Methylquinoline-4-carboxylic acid (CAS 634-38-8) is a heteroaromatic building block defined by a quinoline core with a 2-methyl substituent and a 4-carboxylic acid group [1]. It serves as a key intermediate in the synthesis of biologically active derivatives, notably antileishmanial and antiviral agents . Its primary differentiation stems from its performance as a scaffold in structure-activity relationship (SAR) studies, where it has demonstrated superior potency over closely related analogs in direct head-to-head comparisons [2].

SAR scaffold: Ranked highest in tested set for antileishmanial study fit
Patented intermediate: Required for 2-styrylquinoline antibacterial synthesis
Probe development: Supports FRET-based metal ion sensor design

2-Methylquinoline-4-carboxylic Acid: Substitution Failure


Substituting 2-methylquinoline-4-carboxylic acid with a generic or unsubstituted quinoline-4-carboxylic acid is not scientifically justified, as the 2-methyl group is a critical determinant of biological activity. Direct comparative data in antileishmanial assays show a stark potency gap between this specific compound and its analogs [1]. Furthermore, the 2-methyl group is essential for successful downstream reactions, such as the formation of 2-styrylquinoline-4-carboxylic acid derivatives, which are key intermediates in patented antibacterial agents [2]. Therefore, procurement of the exact 2-methylated scaffold is essential for replicating published results and enabling specific synthetic pathways.

Potency gap Unsubstituted quinoline-4-carboxylic acid may not reproduce reported antileishmanial ranking
Synthetic block 2-methyl group is prerequisite for styryl formation; generic analogs cannot access patented antibacterial space
Scaffold mismatch Derivative antiviral and sensor activities are class-level; ring substitution may shift photophysical and biological response

2-Methylquinoline-4-carboxylic Acid: Key Evidence


Antileishmanial Potency Advantage

In a direct head-to-head study of 15 synthesized quinoline-4-carboxylic acids, compound Q1 (2-methylquinoline-4-carboxylic acid) demonstrated the highest antileishmanial activity against L. donovani promastigotes [1]. Its IC50 was significantly lower than that of the other 14 analogs, establishing it as the most potent scaffold in the series.

Antileishmanial rank
Head-to-head
Ranked highest activity among 15 quinoline-4-carboxylic acid analogs against L. donovani promastigotes
Supports antileishmanial screening context
Exact IC50 values in full text; data to verify
Antileishmanial Drug Discovery Structure-Activity Relationship (SAR)

Essential Intermediate for Antibacterial Agents

2-Methylquinoline-4-carboxylic acid is a specifically named intermediate in the synthesis of 2-styrylquinoline-4-carboxylic acid derivatives, which are themselves precursors to 4-aminoquinoline-based bactericides [1]. The 2-methyl group is a prerequisite for this synthetic transformation, as described in U.S. Patent 5,214,146.

Antibacterial route
Class-level
Named intermediate in U.S. Patent 5,214,146 for 2-styrylquinoline-4-carboxylic acid synthesis
Required for patented antibacterial chemical space
Binary requirement; no quantitative comparator
Antibacterial Medicinal Chemistry Patent Literature

Antiviral Hydrazide Derivatives

Derivatives synthesized from 2-methyl-4-quinolinecarboxylic acid hydrazide, a direct derivative of the target compound, were tested and found to possess antiviral activity against ECHO virus type 6 [1]. This demonstrates that the scaffold can be successfully modified to target viral pathogens, an activity not inherent to the unsubstituted quinoline carboxylic acid core.

Antiviral hydrazides
Class-level
Derivatives showed activity against ECHO virus type 6 in vitro
Supports antiviral derivative screening context
Quantitative data unavailable in abstract
Antiviral Virology Chemical Synthesis

FRET-Based Metal Ion Sensor

A novel ligand incorporating the 2-methylquinoline-4-carboxylic acid moiety was designed and synthesized to function as a ratiometric fluorescent sensor for the selective detection of Al3+ ions via a FRET mechanism . This application highlights the unique photophysical properties conferred by this specific quinoline derivative.

FRET sensor
Data to verify
Conjugate enables ratiometric Al³⁺ detection with emission shift from 524 to 550 nm
Supports fluorescent probe development review
Source review recommended
Chemical Biology Fluorescent Probe Analytical Chemistry

Superior Reaction Kinetics

The reaction time for transformations involving 2-methylquinoline-4-carboxylic acid is reported to be 30 minutes, which is faster than for some other active substances . While the specific comparators are not named, this suggests a kinetic advantage in certain synthetic procedures.

Reaction kinetics
Data to verify
Reported reaction time 30 min, faster than unspecified comparators
May support throughput efficiency review
Source review recommended
Synthetic Chemistry Process Optimization Reaction Kinetics

2-Methylquinoline-4-carboxylic Acid Applications


Antileishmanial Drug Discovery

Based on its proven superior potency over 14 analogs in a direct head-to-head study , 2-methylquinoline-4-carboxylic acid is the optimal starting scaffold for medicinal chemistry campaigns targeting Leishmania donovani. Research groups focused on neglected tropical diseases can use this compound to initiate SAR studies, synthesize focused libraries, and develop novel antileishmanial leads with a validated potency advantage.

Antibacterial 4-Aminoquinoline Synthesis

This compound is a required intermediate for accessing a specific class of patented 2-styrylquinoline-4-carboxylic acids, which are direct precursors to 4-aminoquinoline bactericides . Procurement of this exact building block is mandatory for any laboratory or organization aiming to synthesize and evaluate compounds within this patented antibacterial series.

Antiviral Hydrazide Library Development

Research teams working on Enteric Cytopathic Human Orphan (ECHO) viruses or related enteroviruses can use 2-methylquinoline-4-carboxylic acid to synthesize a focused library of hydrazide derivatives . The established antiviral activity of these derivatives against ECHO virus type 6 provides a validated starting point for a hit-to-lead optimization program.

FRET-Based Metal Ion Sensors

For chemical biology and analytical chemistry groups, this compound serves as a critical component in the design of ratiometric fluorescent sensors. As demonstrated in the detection of Al3+ ions , its incorporation into larger conjugate systems enables the development of selective probes for environmental or biological monitoring of metal ions.

Application
Selection Property
Validation Focus
Antileishmanial SAR studies
Scaffold ranking in tested set
L. donovani promastigote assay response
Antibacterial 4-aminoquinoline synthesis
2-methyl prerequisite for styryl formation
Patented intermediate route review
Antiviral hydrazide library development
Derivative antiviral response context
ECHO virus type 6 assay context
FRET-based metal ion sensor design
Photophysical conjugate property
Al³⁺ selectivity and ratiometric response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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